molecular formula C19H24O4S2 B12583633 1,1'-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene CAS No. 645420-13-9

1,1'-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene

Cat. No.: B12583633
CAS No.: 645420-13-9
M. Wt: 380.5 g/mol
InChI Key: JQEPEHDXWZATIX-UHFFFAOYSA-N
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Description

1,1’-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene is an organic compound characterized by its unique structure, which includes a pentane backbone with sulfonylmethylene groups attached to benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene typically involves a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-(2’-aminophenyl sulfanyl)-5-chloro-benzene-1,2-dicarbonitrile with pentane-1,5-dithiole under specific conditions . The reaction is carried out in a Schlenk tube containing quinoline under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: The benzene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol derivatives.

Scientific Research Applications

1,1’-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with proteins and enzymes, potentially inhibiting or modifying their activity . The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene is unique due to its specific sulfonylmethylene groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

645420-13-9

Molecular Formula

C19H24O4S2

Molecular Weight

380.5 g/mol

IUPAC Name

5-benzylsulfonylpentylsulfonylmethylbenzene

InChI

InChI=1S/C19H24O4S2/c20-24(21,16-18-10-4-1-5-11-18)14-8-3-9-15-25(22,23)17-19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2

InChI Key

JQEPEHDXWZATIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCCCS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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